Ácido Actinídico

Descripción general

Descripción

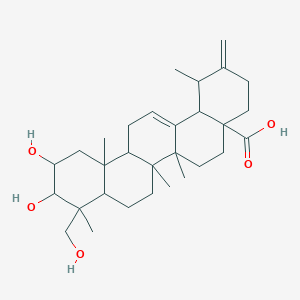

Actinidic acid is a pentacyclic triterpenoid compound isolated from the peel of unripe kiwi fruit, specifically from the species Actinidia deliciosa . It is characterized by its unique structure, which includes a carboxy group at position 28 and hydroxy groups at positions 2, 3, and 23 . This compound is known for its role as a phytoalexin, a type of toxin produced by plants to combat pathogens .

Aplicaciones Científicas De Investigación

Actinidic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the structure and function of pentacyclic triterpenoids.

Biology: Actinidic acid serves as a phytoalexin, helping plants defend against pathogens.

Medicine: It has shown potential as an anti-obesity agent due to its inhibitory effects on pancreatic lipase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Actinidic acid can be synthesized through the extraction of the roots of Actinidia arguta . The process involves the use of ethyl acetate-soluble extracts, followed by extensive 1D and 2D nuclear magnetic resonance studies to elucidate the structure . The synthetic route primarily involves the isolation of the compound from natural sources rather than chemical synthesis.

Industrial Production Methods: The extraction process involves the use of solvents like ethanol and ethyl acetate to isolate the compound from plant roots .

Análisis De Reacciones Químicas

Types of Reactions: Actinidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its inhibitory activity on pancreatic lipase, a key enzyme involved in lipid absorption .

Common Reagents and Conditions: The common reagents used in the reactions involving actinidic acid include oxidizing agents, reducing agents, and various solvents like ethanol and ethyl acetate . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions involving actinidic acid include its derivatives, such as 3-O-trans-p-coumaroyl actinidic acid . These derivatives exhibit significant biological activities, including inhibitory effects on enzymes like pancreatic lipase .

Mecanismo De Acción

Actinidic acid exerts its effects primarily through the inhibition of pancreatic lipase . This enzyme catalyzes the hydrolysis of triacylglycerols in the gastrointestinal tract, which is crucial for lipid absorption . By inhibiting this enzyme, actinidic acid reduces the absorption of fatty acids, making it a potential therapeutic agent for obesity . The molecular targets involved include the active sites of pancreatic lipase, where actinidic acid binds and inhibits its activity .

Comparación Con Compuestos Similares

Actinidic acid is unique among pentacyclic triterpenoids due to its specific structure and biological activities. Similar compounds include:

Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.

Asiatic Acid: Known for its wound healing and anti-inflammatory effects.

Betulinic Acid: Exhibits anti-cancer and anti-HIV activities.

Compared to these compounds, actinidic acid stands out for its potent inhibitory activity on pancreatic lipase, making it a promising candidate for anti-obesity treatments .

Propiedades

IUPAC Name |

10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMVHFPLIIYYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341971-45-7 | |

| Record name | Actinidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Actinidic Acid and where is it found?

A1: Actinidic Acid (2α,3β,23-trihydroxy-12,20(30)-ursadien-28-oic acid) is a pentacyclic triterpene first identified as a phytoalexin in unripe kiwifruit (Actinidia deliciosa cv. Golden King). [] It has since been isolated from other plant sources, including the leaves of Actinidia arguta [], Cryptolepis buchananii fruits [], and Syzygium myrsinifolium [].

Q2: What biological activities have been reported for Actinidic Acid and its derivatives?

A2: Research suggests that Actinidic Acid and its derivatives, particularly those containing a phenylpropanoid constituent unit, demonstrate inhibitory activity against α-glucosidase. [] This enzyme plays a key role in carbohydrate digestion. Additionally, a study identified a new pancreatic lipase inhibitor isolated from the roots of Actinidia arguta, although the specific compound was not named in the abstract provided. [] Pancreatic lipase is involved in the digestion of fats. Furthermore, Actinidic Acid was investigated for its potential in treating metabolic diseases due to its ability to suppress protein tyrosine phosphatase 1B (PTP1B). []

Q3: How do Actinidic Acid derivatives interact with α-glucosidase to exert their inhibitory effects?

A3: Molecular docking studies suggest that the 4'-OH group of the phenylpropanoid moiety in Actinidic Acid derivatives plays a crucial role in binding to and inhibiting α-glucosidase. [] This interaction likely hinders the enzyme's ability to break down carbohydrates.

Q4: Are there any known structure-activity relationships (SAR) for Actinidic Acid derivatives and their biological activities?

A4: Research indicates a strong connection between the presence of a phenylpropanoid moiety in Actinidic Acid derivatives and their ability to inhibit α-glucosidase. [] This suggests that the phenylpropanoid group is essential for binding to the enzyme and exerting inhibitory effects. Modifications to this structure could potentially impact the activity and potency of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.